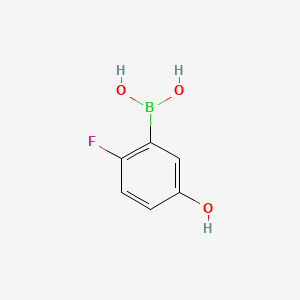

2-Fluoro-5-hydroxyphenylboronic acid

Descripción general

Descripción

2-Fluoro-5-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxyphenylboronic acid typically involves the borylation of 2-fluoro-5-hydroxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under appropriate conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, bis(pinacolato)diboron, dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Quinone derivatives.

Substitution: Substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

2-Fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-hydroxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- 2-Fluoro-5-methoxyphenylboronic acid

- 3-Fluoro-4-hydroxyphenylboronic acid

- 4-Fluoro-3-hydroxyphenylboronic acid

Comparison: 2-Fluoro-5-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in certain synthetic applications .

Actividad Biológica

2-Fluoro-5-hydroxyphenylboronic acid (CAS No. 1150114-52-5) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₆H₆BFO₃

- Molecular Weight : 155.92 g/mol

- Purity : Typically ≥ 97%

- Solubility : Soluble in water and organic solvents, depending on pH conditions.

Boronic acids are known to interact with diols in biological systems, which can lead to the inhibition of certain enzymes such as proteasomes and glycosidases. The presence of the fluorine atom in this compound may enhance its binding affinity and specificity towards target proteins.

Inhibition Studies

Recent studies have shown that this compound exhibits significant biological activity:

- Proteasome Inhibition : It has been documented to inhibit the proteasome activity in cancer cell lines, leading to apoptosis. The IC₅₀ values for proteasome inhibition were found to be in the low micromolar range, indicating a potent effect on cell survival pathways .

- Cell Proliferation : In vitro assays demonstrated that this compound effectively reduces the proliferation of L1210 mouse leukemia cells, with IC₅₀ values reported in the nanomolar range .

Case Studies

- Acute Myeloid Leukemia (AML) :

- Enzyme Inhibition :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BFO₃ |

| Molecular Weight | 155.92 g/mol |

| IC₅₀ (Proteasome Inhibition) | Low micromolar range |

| IC₅₀ (L1210 Proliferation) | Nanomolar range |

| Solubility | Water and organic solvents |

Absorption and Distribution

The compound exhibits high gastrointestinal absorption but is not a substrate for P-glycoprotein. Its blood-brain barrier permeability is low, indicating limited central nervous system effects .

Metabolism

Preliminary studies suggest that it may be metabolized through phase I reactions involving cytochrome P450 enzymes, particularly CYP3A4, which could affect its pharmacokinetic profile in vivo .

Safety Profile

While this compound shows promising biological activity, safety evaluations indicate potential toxicity at higher concentrations. Precautionary measures should be taken when handling this compound due to its classification as a harmful substance .

Propiedades

IUPAC Name |

(2-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJIHTFTQPUJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675009 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-52-5 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.